molecular formula C10H18N2O B7894170 N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide

Cat. No.: B7894170
M. Wt: 182.26 g/mol
InChI Key: GCQKVSYESWUWLL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide is a chemical compound of interest in medicinal chemistry and antibacterial research. It features a spirocyclic scaffold, a structure present in various pharmacologically active molecules. The 6-azaspiro[2.5]octane core is a recognized structural motif in drug discovery, as seen in compounds investigated for their activity against resistant bacterial pathogens like vancomycin-resistant enterococci (VRE) . This carboxamide derivative is designed for research applications only, primarily for use in hit-to-lead optimization programs and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . Researchers can utilize this compound to explore its potential mechanism of action, which may involve targeting essential bacterial enzymes, similar to related acetazolamide-based compounds that inhibit bacterial carbonic anhydrases and disrupt pH homeostasis . Its well-defined molecular structure makes it a valuable building block for constructing more complex molecules and for probing biological pathways. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,N-dimethyl-6-azaspiro[2.5]octane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-12(2)9(13)8-7-10(8)3-5-11-6-4-10/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQKVSYESWUWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC12CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Bicyclic Precursors

A widely adopted method involves the intramolecular cyclization of substituted bicyclic intermediates. For example, 6-azaspiro[2.5]octane derivatives are synthesized via ring-closing reactions of γ-lactam precursors under basic conditions. Key steps include:

  • Formation of the lactam ring through condensation of aminocarboxylic acids.

  • Spirocyclization induced by deprotonation and nucleophilic attack, often catalyzed by bases like DIPEA (N,N-diisopropylethylamine).

Reaction conditions significantly impact yield. A study using 2,6-difluoronicotinic acid and 6-azaspiro[2.5]octane in acetonitrile with DIPEA achieved 76% yield after 48 hours at 20°C. Comparable results (72% yield) were obtained in 1,4-dioxane under similar conditions.

Reductive Amination Pathways

Alternative routes employ reductive amination to form the spirocyclic amine. For instance, ketone intermediates undergo condensation with primary amines followed by reduction with NaBH4 or BH3·THF. This method benefits from milder conditions but requires careful steric control to avoid byproducts.

Introduction of the Carboxamide Group

The N,N-dimethylcarboxamide moiety is introduced via acylation or carboxamide transfer reactions. Two primary strategies are documented:

Direct Acylation of the Azaspiro Amine

Reaction of 6-azaspiro[2.5]octane with dimethylcarbamoyl chloride in dichloromethane (DCM) produces the target compound. This one-step method is efficient but sensitive to stoichiometry:

ReagentSolventTemperatureTimeYield
Dimethylcarbamoyl chlorideDCM0°C → RT12 h68%

Excess acylating agent leads to over-functionalization, while insufficient reagent results in unreacted starting material.

Coupling Reactions Using Activated Esters

A more controlled approach involves activating the carboxylic acid precursor (e.g., as a pentafluorophenyl ester) before coupling with dimethylamine. This method, performed in THF with Hünig’s base, achieves higher yields (82%) but requires additional purification steps.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates for cyclization steps, while ethereal solvents (THF, dioxane) improve carboxamide coupling efficiency.

Temperature and Catalysis

  • Cyclization : Optimal at 20–25°C; elevated temperatures promote side reactions.

  • Acylation : Conducted at 0°C to mitigate exothermic side processes.

  • Catalysts : DIPEA is preferred for deprotonation, while DMAP (4-dimethylaminopyridine) accelerates acylation.

Purification Techniques

Flash chromatography using silica gel and gradient elution (0–10% MeOH in DCM) effectively isolates the product. Crystallization from ethyl acetate/hexane mixtures yields high-purity material (>98% by HPLC).

Analytical Characterization

Critical data for this compound:

1H NMR (400 MHz, CDCl3):

  • δ 3.19 (t, J = 5.6 Hz, 4H, NCH2)

  • δ 2.94 (s, 6H, N(CH3)2)

  • δ 1.69 (br s, 4H, CH2)

  • δ 0.47 (s, 4H, spiro-CH2)

MS (ESI): m/z 197.2 [M+H]+

IR (KBr): 1654 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend)

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.

  • Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually performed in anhydrous conditions.

  • Substitution: Substitution reactions can be achieved using nucleophiles such as alkyl halides or amines. The reaction conditions may vary depending on the specific nucleophile and the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives may exhibit different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It can also serve as a ligand in coordination chemistry.

  • Medicine: The compound may be explored for its therapeutic potential in drug discovery and development. It could be used as a lead compound for the synthesis of new drugs.

  • Industry: this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride

  • Structure : Replaces one dimethyl group with a cyclopropyl moiety.
  • Properties : The cyclopropyl group enhances steric bulk and may influence binding affinity to hydrophobic targets. The hydrochloride salt improves aqueous solubility (priced at €923/50mg, indicative of specialized synthesis) .
  • Applications : Used in high-throughput screening for kinase inhibitors or GPCR modulators due to its balanced lipophilicity .

6-Methyl-6-azaspiro[2.5]octane-1-carboxamide derivatives

  • Example: (1S)-N-{(1S)-7,7-dihydroxy-1-[4-(2-methylquinolin-6-yl)-1H-imidazol-2-yl]nonyl}-6-methyl-6-azaspiro[2.5]octane-1-carboxamide (VJV ligand)
  • Structure: Incorporates a methyl group on the azaspiro nitrogen and a complex hydroxy-imidazole-quinoline side chain.
  • Properties : Higher molecular weight (82 atoms) and chiral centers (2 chiral atoms) suggest specificity in protein-ligand interactions, likely targeting enzymes or receptors with large binding pockets .
  • Applications : Studied in structural biology (PDB entry VJV) for elucidating binding mechanisms .

Modifications to the Carboxamide Side Chain

6-Ethyl-6-azaspiro[2.5]octane-1-carboxamide derivatives

  • Example: (1S)-N-{(1S)-7,7-dihydroxy-1-[5-(2-methoxyquinolin-3-yl)-1H-imidazol-2-yl]nonyl}-6-ethyl-6-azaspiro[2.5]octane-1-carboxamide (TV7 ligand)
  • Structure: Ethyl substituent on the azaspiro nitrogen and a methoxyquinoline-imidazole side chain.
  • Properties: Increased lipophilicity from the ethyl group and methoxyquinoline may enhance blood-brain barrier penetration. The compound’s formula (C32H45N5O4) and aromatic bonds (16) suggest π-π stacking interactions in binding .
  • Applications: Potential CNS drug candidate due to extended hydrophobic side chain .

Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

  • Structure : Replaces carboxamide with a methyl ester and introduces a sulfonylphenylacetyl group.
  • Properties : The ester group may improve oral bioavailability, while the sulfonyl moiety could confer selectivity for sulfotransferases or proteases .
  • Applications : Likely explored in anti-inflammatory or anticancer drug discovery .

Physicochemical and Pharmacological Data Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes References
N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide C9H16N2O 168.24 g/mol N,N-dimethyl, carboxamide Rigid scaffold for CNS targets
N-Cyclopropyl-N-methyl-6-azaspiro[...] hydrochloride C12H21N2O·HCl 248.77 g/mol Cyclopropyl, hydrochloride salt Enhanced solubility, kinase inhibition
VJV ligand C31H42N4O4 546.70 g/mol Methyl, hydroxy-imidazole-quinoline Protein-ligand interaction studies
TV7 ligand C32H45N5O4 563.73 g/mol Ethyl, methoxyquinoline-imidazole CNS penetration potential
Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl[...] C21H27NO5S 405.50 g/mol Ester, sulfonylphenylacetyl Enzyme inhibition candidate

Key Findings and Implications

Substituent Impact: N-Alkyl Groups: Dimethyl and cyclopropyl substituents balance lipophilicity and solubility, whereas ethyl groups enhance CNS targeting . Side Chains: Complex side chains (e.g., quinoline-imidazole) improve target specificity but increase synthetic complexity and cost (e.g., TV7 at €2,764/500mg) .

Pharmacological Potential: Rigid spirocyclic cores are favored in protease and kinase inhibitors due to preorganized conformations . Hydrochloride salts (e.g., N-Cyclopropyl-N-methyl derivative) are prioritized for in vitro assays requiring aqueous solubility .

Synthetic Accessibility :

  • Lower molecular weight derivatives (e.g., dimethyl variant) are more cost-effective (€754/50mg) compared to analogs with elaborate side chains .

Biological Activity

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide, a compound belonging to the spirocyclic amide family, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of nitrogen in the azaspiro ring and the carboxamide functional group enhances its interaction with biological targets.

This compound exhibits its biological effects through several mechanisms:

  • Receptor Binding : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Modulation : It can bind to specific enzymes, either inhibiting or activating their functions, which can alter metabolic processes within cells.
  • Gene Expression : The compound may influence gene expression related to various biological processes, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. This includes efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. In vitro studies have shown that the compound's antimicrobial properties may rival those of established antibiotics .

Anticancer Effects

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific studies have highlighted its effectiveness against certain cancer cell lines, indicating promising avenues for further research in oncology .

Research Findings and Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro against S. aureus and E. coli.
Anticancer ActivityInduced apoptosis in cancer cell lines; effective at low micromolar concentrations.
Mechanism of ActionIdentified receptor interactions and enzyme inhibition as key pathways for biological effects.

Q & A

Q. What are the recommended synthetic routes for N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide, and how is its purity validated?

Q. Which spectroscopic techniques are critical for characterizing the spirocyclic core and dimethylamide group?

  • Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (C=O, ~1650–1700 cm⁻¹). ¹H NMR reveals distinct proton environments: spirocyclic CH₂ groups (δ 1.2–1.8 ppm), dimethylamide N-CH₃ (δ 2.8–3.1 ppm), and azaspiro NH (δ 5.5–6.0 ppm, if protonated). 2D NMR (COSY, HSQC) resolves spatial correlations in the strained spiro system .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioavailability and target binding affinity?

Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Triangulate data using orthogonal assays (e.g., enzymatic vs. cell-based) and validate with dose-response curves (IC₅₀/EC₅₀). Statistical meta-analysis (random-effects models) accounts for inter-study heterogeneity . Control for DMSO cytotoxicity (≤0.1% v/v) and use blinded experimental designs to minimize bias .

Q. How is structure-activity relationship (SAR) analysis conducted for spirocyclic carboxamides?

  • Methodological Answer : SAR studies systematically modify substituents (e.g., spiro ring size, dimethylamide substitution) and assess changes in bioactivity. For example:
  • Spiro Ring Expansion : Compare azaspiro[2.5]octane vs. azaspiro[3.5]decane analogs.
  • Amide Substitution : Replace dimethylamide with cyclopropylamide to evaluate steric effects.
    Biological data are analyzed via ANOVA with post-hoc Tukey tests to identify significant trends (p<0.05) .

Methodological Challenges & Solutions

Q. What are the limitations of current spirocyclic compound synthesis, and how can they be addressed?

  • Answer : Challenges include low yields due to ring strain and side reactions (e.g., dimerization). Mitigation strategies:
  • Use high-dilution conditions to favor intramolecular cyclization.
  • Employ transition-metal catalysts (e.g., Ru-based) for selective ring-closing metathesis .
  • Optimize reaction time/temperature via design-of-experiment (DoE) approaches .

Q. How to design cross-sectoral studies integrating chemical synthesis, toxicology, and climate impact assessments?

  • Answer : Adopt integrated scenarios combining synthetic workflows (e.g., green chemistry metrics) with life-cycle analysis (LCA) for solvent waste. Collaborate with climatologists to model atmospheric persistence (e.g., using EPI Suite) and align with IPCC socio-economic scenarios for risk prioritization .

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